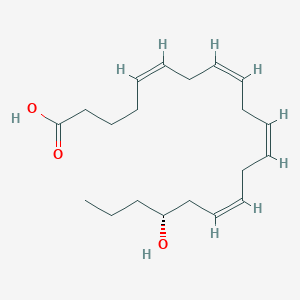![molecular formula C15H33N4P B070830 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane CAS No. 175845-21-3](/img/structure/B70830.png)
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
Overview
Description
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane is an exceedingly strong, non-ionic Brønsted and Lewis base that is useful in a variety of organic transformations .
Synthesis Analysis
This compound is a catalyst employed in the synthesis of β-hydroxyesters and α,β-unsaturated esters . It is also used as a deprotonation agent to study the nucleophilic reactivities of benzenesulfonyl-substituted carbanions .
Molecular Structure Analysis
The molecular formula of this compound is C15H33N4P . The InChI string is InChI=1S/C15H33N4P/c1-13(2)17-10-7-16-8-11-18(14(3)4)20(17)19(12-9-16)15(5)6/h13-15H,7-12H2,1-6H3 .
Chemical Reactions Analysis
This compound is used in the α-arylation of nitriles with aryl bromides and chlorides, and in the Stille cross-coupling of aryl chlorides . Together with Pd2(dba)3, it forms a highly efficient catalyst for one-pot syntheses of trans-4-N,N-diarylaminostilbenes and N,N-diarylaminostyrenes .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 300.42 g/mol . The density is 0.922 g/mL at 25 °C . The refractive index is n20/D 1.4830 .
Scientific Research Applications
Synthesis and Structural Analysis :
- C-3-Symmetric azaphosphatranes, including derivatives of 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane, have been synthesized and characterized. These compounds are noted as weak acids not fully deprotonated by potassium tert-butoxide. The weak acidity is attributed to conformational changes upon deprotonation leading to steric repulsion (Lake et al., 2000).
Catalysis in CO2 Hydrogenation :
- In studies exploring catalytic CO2 hydrogenation, 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane (Verkade's base) was used to determine hydricities and estimated pKa's of Rh(I) hydride complexes. These complexes were active for CO2 hydrogenation under mild conditions (Lilio et al., 2015).
Applications in Organic Transformations :
- Proazaphosphatranes, including 2,8,9-tri-i-butyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane, are used as strong non-ionic bases for various organic transformations and as ligands in palladium cross-coupling reactions (Kisanga & Verkade, 2004).
Role in Ammonia Borane Dehydropolymerization :
- Research has shown that Verkade's base can significantly activate ammonia borane (AB) for hydrogen release. Structural characterizations of anionic aminoborane oligomers support the mechanism of base-promoted AB hydrogen release (Ewing et al., 2011).
Catalysis in Polymerization Processes :
- This compound was evaluated for its catalytic activity in the ring-opening polymerization of epoxy monomers. Among various superbases, it showed specific catalytic activities under certain conditions (Misaka et al., 2012).
Mechanism of Action
Target of Action
It is known to be a strong, non-ionic brønsted and lewis base , suggesting that it may interact with acidic protons or electrophilic centers in other molecules.
Mode of Action
The compound acts as a catalyst in various organic transformations . It forms a highly efficient catalyst when used with palladium dibenzylideneacetone (Pd 2 (dba) 3) for one-pot syntheses of trans-4-N,N-diarylaminostilbenes and N,N-diarylaminostyrenes .
Biochemical Pathways
Its role as a catalyst suggests it may facilitate reactions in various biochemical pathways, particularly those involving the formation of c-n and c-c bonds .
Result of Action
As a catalyst, it likely facilitates reactions without being consumed, leading to increased reaction rates and potentially influencing the yield and selectivity of the reactions it catalyzes .
properties
IUPAC Name |
2,8,9-tri(propan-2-yl)-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N4P/c1-13(2)17-10-7-16-8-11-18(14(3)4)20(17)19(12-9-16)15(5)6/h13-15H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRWCJYSXGNOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN2CCN(P1N(CC2)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408791 | |
| Record name | 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane | |
CAS RN |
175845-21-3 | |
| Record name | 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane used in this research on CO2 hydrogenation catalysts?
A1: The research focuses on understanding the catalytic activity of a series of [Rh(P2N2)2]+ complexes for CO2 hydrogenation. A key parameter in evaluating these catalysts is their hydricity – a measure of their tendency to donate a hydride (H-) ion. 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane, a strong, non-nucleophilic base, plays a crucial role in determining this hydricity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)

![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)

